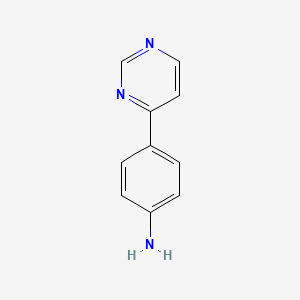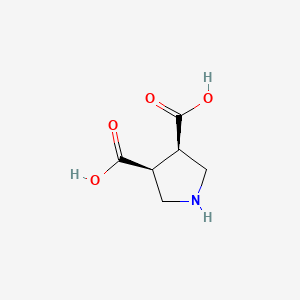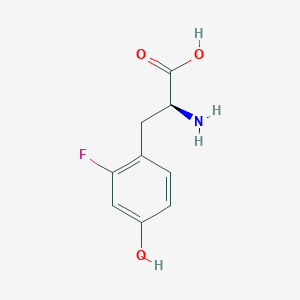
2-(Pentafluoroethyl)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pentafluoroethyl)toluene is an organic compound with the molecular formula C9H7F5. It consists of a toluene moiety substituted with a pentafluoroethyl group. This compound is notable for its unique chemical properties, which are influenced by the presence of the highly electronegative fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentafluoroethyl)toluene typically involves the reaction of pentafluoroethane with a carbonyl compound in the presence of a base and an organic solvent. This reaction is facilitated by the generation of a pentafluoroethyl anion, which then reacts with the carbonyl compound . The reaction conditions often require low temperatures to stabilize the pentafluoroethyl anion, which is known to decompose at temperatures above -50°C .
Industrial Production Methods
Industrial production of this compound can be achieved using a microflow reactor, where pentafluoroethyl iodide and carbonyl compounds are reacted with methyllithium at low temperatures . This method allows for the efficient and scalable production of the compound, making it suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Pentafluoroethyl)toluene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pentafluoroethyl group to less fluorinated derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pentafluoroethyl ketones, while nitration can introduce nitro groups onto the aromatic ring .
Scientific Research Applications
2-(Pentafluoroethyl)toluene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of fluorine-containing biomolecules.
Medicine: Fluorinated compounds, including this compound, are investigated for their potential use in pharmaceuticals due to their stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants
Mechanism of Action
The mechanism by which 2-(Pentafluoroethyl)toluene exerts its effects is primarily through its interactions with other molecules via the highly electronegative fluorine atoms. These interactions can influence the compound’s reactivity and stability. The pentafluoroethyl group can act as an electron-withdrawing group, affecting the electron density of the aromatic ring and making it more susceptible to electrophilic attack .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)toluene: Similar in structure but with fewer fluorine atoms, leading to different reactivity and properties.
2-(Heptafluoropropyl)toluene: Contains more fluorine atoms, which can further enhance its electron-withdrawing effects.
2-(Pentafluoroethyl)benzene: Lacks the methyl group present in 2-(Pentafluoroethyl)toluene, resulting in different chemical behavior.
Uniqueness
This compound is unique due to the specific positioning of the pentafluoroethyl group on the toluene moiety. This positioning influences its chemical reactivity and makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-methyl-2-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-6-4-2-3-5-7(6)8(10,11)9(12,13)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUXZKDBDBKVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
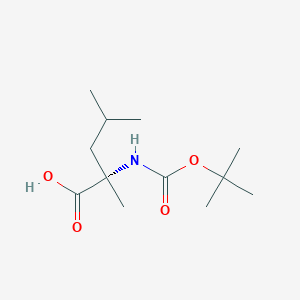

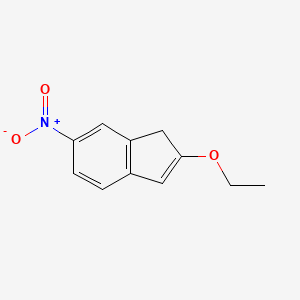

![5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine](/img/structure/B6291983.png)
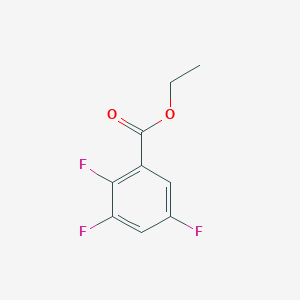
![Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B6291997.png)
